molecular formula C12H13BF4O2 B3079717 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane CAS No. 1073339-11-3

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B3079717
CAS No.: 1073339-11-3
M. Wt: 276.04 g/mol
InChI Key: MSEFKALUUBYZOK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane is a specialized boronic acid derivative characterized by its unique structure, which includes a boronic ester group and a tetrafluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,3,5,6-tetrafluorophenylboronic acid with a suitable diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in oxidation and reduction reactions, as well as substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents like water and ethanol.

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents like acetonitrile or DMF.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable biaryl compounds makes it valuable in the construction of molecular frameworks.

Biology: The compound is utilized in the development of fluorescent probes and imaging agents for biological studies. Its fluorinated structure enhances its utility in fluorescence microscopy and other imaging techniques.

Medicine: In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane is explored for its potential as a drug precursor. Its derivatives are investigated for their biological activity, including anticancer and anti-inflammatory properties.

Industry: In material science, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The fluorinated phenyl group enhances the stability and reactivity of the compound, making it suitable for various chemical transformations.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds.

  • Oxidation and Reduction: The specific molecular targets depend on the oxidizing or reducing agents used.

  • Substitution Reactions: The nucleophiles target specific sites on the boronic acid derivative for substitution.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without the fluorinated phenyl group.

  • 2,3,5,6-Tetrafluorophenylboronic Acid: The precursor to the target compound, lacking the tetramethyl group.

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of the fluorinated phenyl group.

Uniqueness: 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane stands out due to its combination of the tetramethyl group and the fluorinated phenyl group, which enhances its stability and reactivity compared to similar compounds. This unique structure makes it particularly useful in advanced synthetic applications and material science.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEFKALUUBYZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157374
Record name 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073339-11-3
Record name 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073339-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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